

Terrestrimine analogues and derivatives screening

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Compound of Interest

Compound Name: Terrestrimine

Cat. No.: B15574804

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An In-depth Technical Guide for the Screening of **Terrestrimine** Analogues and Derivatives

Audience: Researchers, scientists, and drug development professionals.

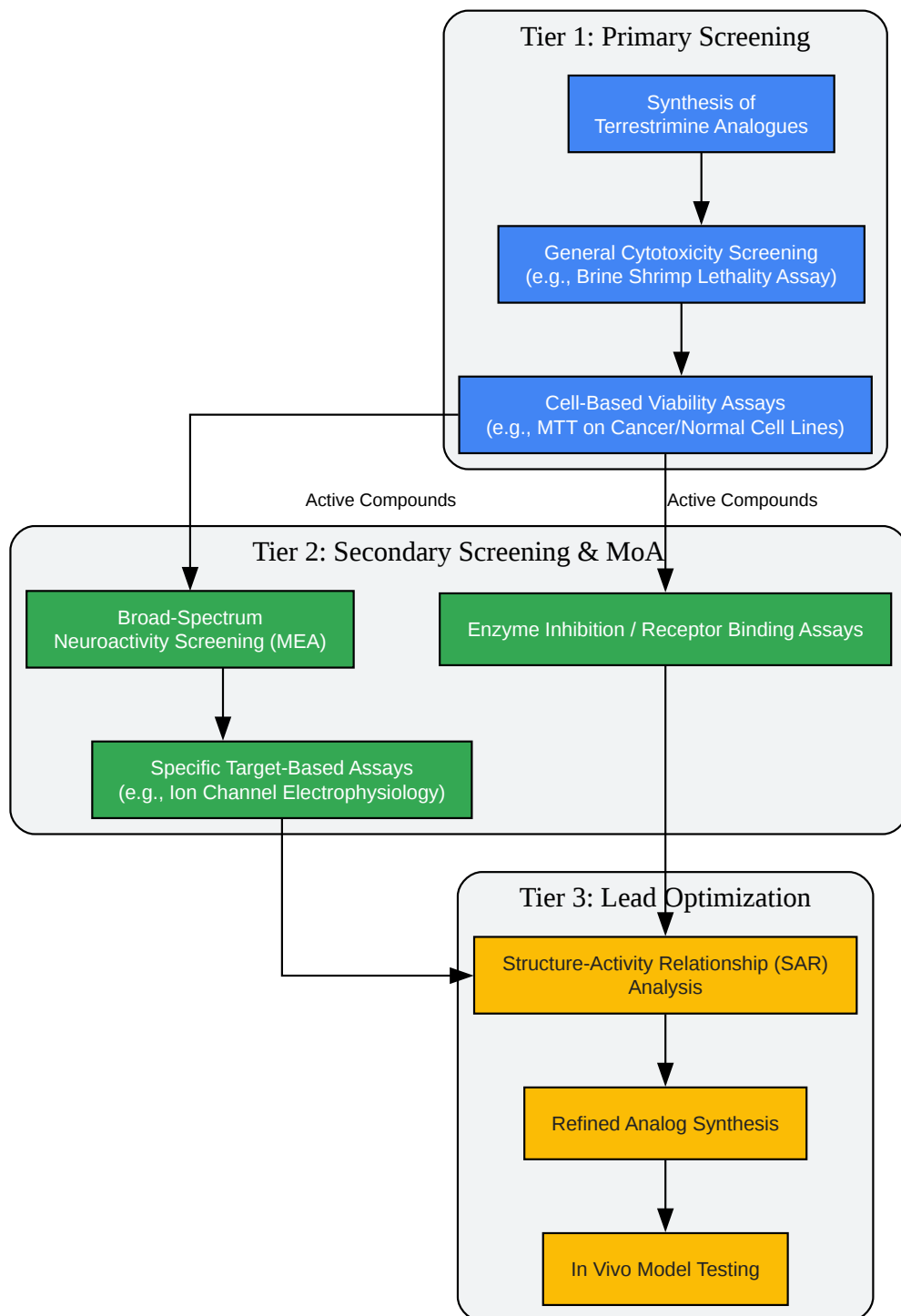
Introduction

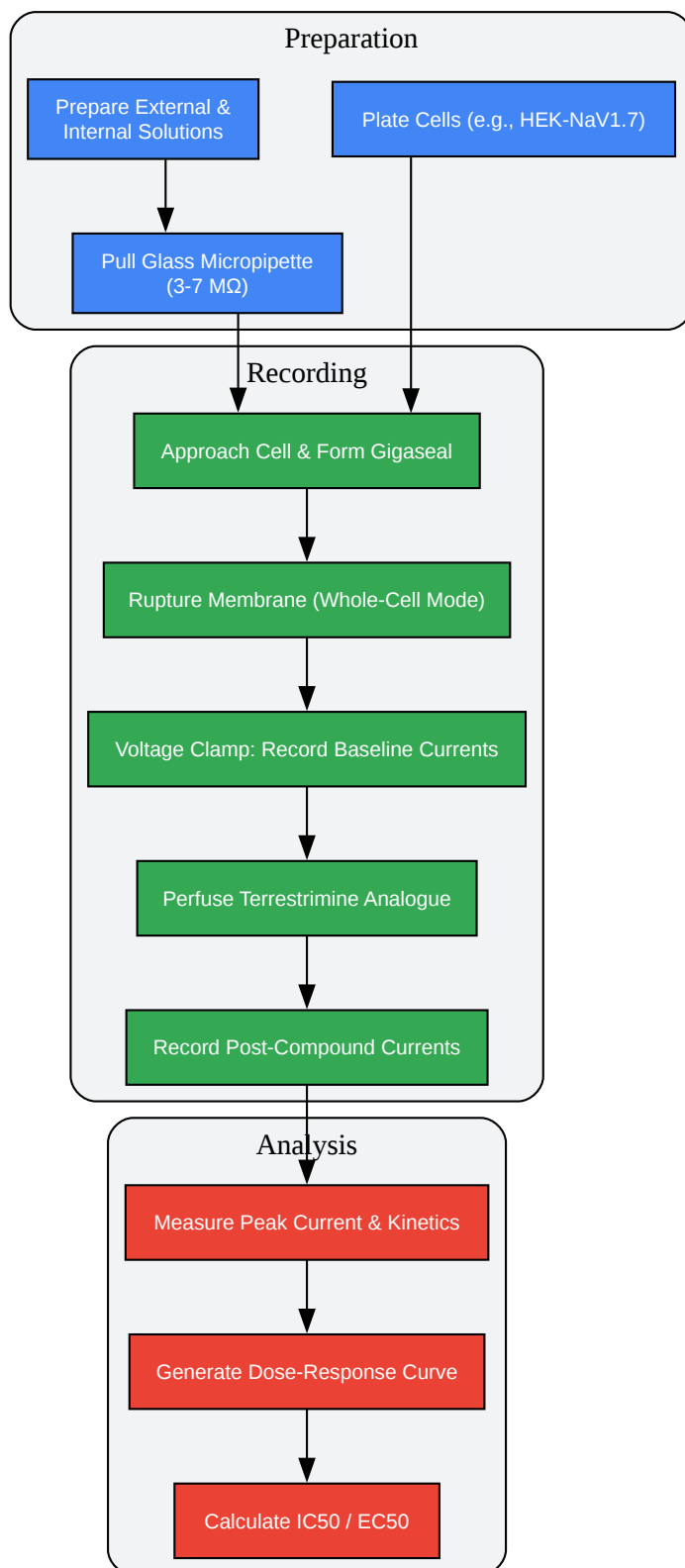
Terrestrimine is a phenolic amide with the IUPAC name (E)-N-[1-hydroxy-2-(4-hydroxyphenyl)-2-oxoethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide^[1]. Its defined chemical structure presents a novel scaffold for investigation. As a compound with multiple functional groups, including phenolic hydroxyls, a methoxy group, and an amide linkage, **terrestrimine** holds potential for various biological activities. However, its specific biological targets and therapeutic potential are currently uncharacterized.

This document provides a comprehensive technical guide for a proposed screening cascade to elucidate the biological activity of **terrestrimine** and its synthesized analogues. The goal is to establish a systematic workflow for identifying potential therapeutic applications, understanding the mechanism of action (MoA), and developing a structure-activity relationship (SAR) profile to guide lead optimization.

Proposed Screening Cascade

A tiered screening approach is proposed to efficiently evaluate **terrestrimine** analogues. This cascade begins with broad cytotoxicity assessments, proceeds to more specific functional and mechanistic assays, and culminates in refined target validation and SAR studies.





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References

- 1. Terrestimine | C₁₈H₁₇NO₆ | CID 102335850 - PubChem [pubchem.ncbi.nlm.nih.gov]
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